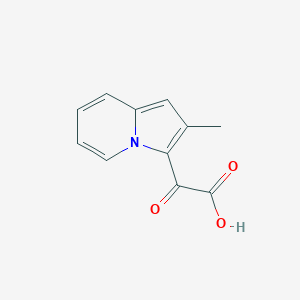![molecular formula C9H8Cl2N2 B13815404 1H-Pyrrolo[2,3-B]pyridine, 6-chloro-3-(2-chloroethyl)-](/img/structure/B13815404.png)
1H-Pyrrolo[2,3-B]pyridine, 6-chloro-3-(2-chloroethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrolo[2,3-B]pyridine, 6-chloro-3-(2-chloroethyl)- is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of a pyridine ring fused to a pyrrole ring, with chlorine atoms attached at the 6th position of the pyridine ring and the 3rd position of the ethyl side chain. It is of significant interest in medicinal chemistry due to its potential biological activities.
準備方法
The synthesis of 1H-Pyrrolo[2,3-B]pyridine, 6-chloro-3-(2-chloroethyl)- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, starting from 2-chloroethylamine and 2-chloropyridine, the compound can be synthesized through a series of nucleophilic substitution and cyclization reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
化学反応の分析
1H-Pyrrolo[2,3-B]pyridine, 6-chloro-3-(2-chloroethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the chlorine atoms or other functional groups.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace the chlorine atoms, forming new derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyrrolopyridine derivatives.
科学的研究の応用
1H-Pyrrolo[2,3-B]pyridine, 6-chloro-3-(2-chloroethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific biological pathways.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1H-Pyrrolo[2,3-B]pyridine, 6-chloro-3-(2-chloroethyl)- involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific biological activity being studied. For instance, it may inhibit fibroblast growth factor receptors, which play a role in cell proliferation and migration.
類似化合物との比較
1H-Pyrrolo[2,3-B]pyridine, 6-chloro-3-(2-chloroethyl)- can be compared with other similar compounds such as:
1H-Pyrrolo[2,3-B]pyridine: The parent compound without the chlorine substitutions.
6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde: A similar compound with different substitution patterns.
1H-Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a similar structure but different ring fusion.
The uniqueness of 1H-Pyrrolo[2,3-B]pyridine, 6-chloro-3-(2-chloroethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C9H8Cl2N2 |
|---|---|
分子量 |
215.08 g/mol |
IUPAC名 |
6-chloro-3-(2-chloroethyl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C9H8Cl2N2/c10-4-3-6-5-12-9-7(6)1-2-8(11)13-9/h1-2,5H,3-4H2,(H,12,13) |
InChIキー |
HQEAWDBYRKZEHE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC2=C1C(=CN2)CCCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


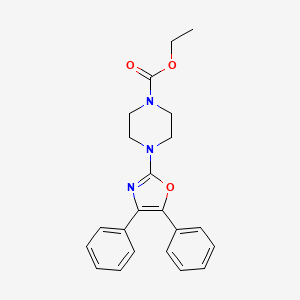
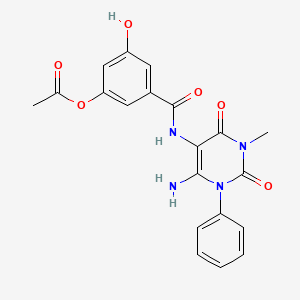
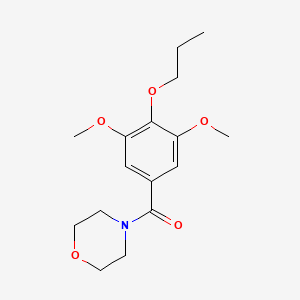
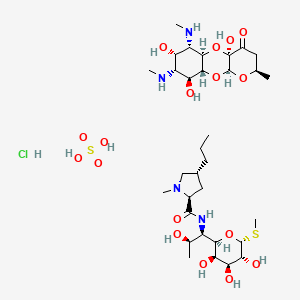
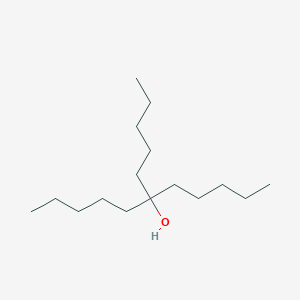
![2-[2-(hexadecylcarbamoyloxy)ethoxy]ethyl N-hexadecylcarbamate](/img/structure/B13815362.png)
![8-Acetyl-8-aza-bicyclo[3.2.1]octan-3-one](/img/structure/B13815363.png)
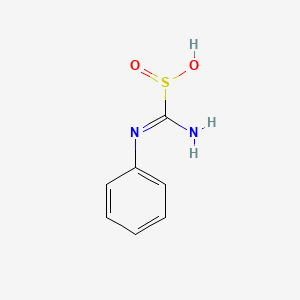
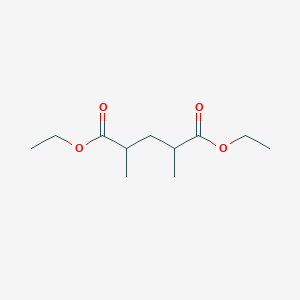
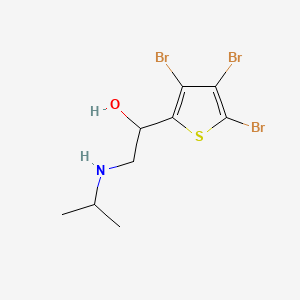
![3-Methyl-2-[(trimethylsilyl)oxy]-2-pentenoic acid trimethylsilyl ester](/img/structure/B13815385.png)
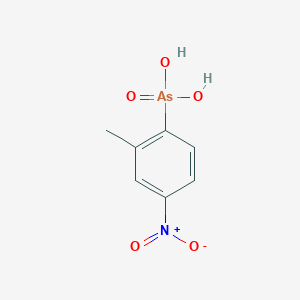
![7h-Benzo[a]pyrido[3,2-g]carbazole](/img/structure/B13815395.png)
